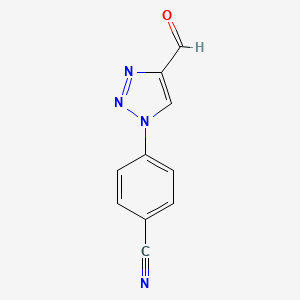

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile

Beschreibung

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is a triazole-based aromatic compound featuring a benzonitrile backbone linked to a 1,2,3-triazole ring substituted with a formyl group at the 4-position. This structure combines electron-withdrawing (nitrile, formyl) and aromatic (triazole, benzene) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

916151-00-3 |

|---|---|

Molekularformel |

C10H6N4O |

Molekulargewicht |

198.18 g/mol |

IUPAC-Name |

4-(4-formyltriazol-1-yl)benzonitrile |

InChI |

InChI=1S/C10H6N4O/c11-5-8-1-3-10(4-2-8)14-6-9(7-15)12-13-14/h1-4,6-7H |

InChI-Schlüssel |

AHSDSROFQPCBPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#N)N2C=C(N=N2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-(4-Formyl-1H-1,2,3-Triazol-1-yl)benzonitril beinhaltet typischerweise eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC)-Reaktion, die allgemein als „Click“-Reaktion bekannt ist. Diese Methode ist aufgrund ihrer Effizienz und hohen Ausbeute weit verbreitet. Das allgemeine Verfahren beinhaltet die Reaktion eines Azids mit einem terminalen Alkin in Gegenwart eines Kupfer(I)-Katalysators, um den 1,2,3-Triazolring zu bilden .

Industrielle Produktionsverfahren

Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Aldol Condensation Reactions

The formyl group participates in base-catalyzed aldol condensations with ketones. For example, reactions with 1-(3,5-dichlorophenyl)ethanone under NaOH/ethanol conditions yield α,β-unsaturated ketones:

| Reactants | Conditions | Yield | Product Characterization |

|---|---|---|---|

| 1-(3,5-Dichlorophenyl)ethanone | 0°C, NaOH/ethanol-water | 17% | ESIMS: m/z 430.05 [M+H]⁺ |

This low yield suggests competing side reactions or challenges in stabilizing the enolate intermediate under cold conditions .

Oxidation of Hydroxymethyl Precursor

The formyl derivative is synthesized via oxidation of 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile using activated MnO₂ in 2-propanol:

| Precursor | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-((4-(Hydroxymethyl)-triazolyl)benzonitrile | MnO₂ | 2-Propanol | 100°C | 88% |

The reaction proceeds via dehydrogenation, confirmed by NMR (δ 10.01 ppm for formyl proton) and HRMS ([M+Na]⁺ m/z 237.0746) .

Nucleophilic Additions to the Formyl Group

The aldehyde functionality undergoes nucleophilic attacks, forming derivatives such as hydrazones or imines. While specific examples are not detailed in the provided sources, analogous reactions with benzaldehyde derivatives suggest potential pathways .

Functionalization of the Nitrile Group

Though not explicitly reported, the benzonitrile group could undergo hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:

| Potential Reaction | Expected Product |

|---|---|

| Acidic hydrolysis | 4-(4-Formyl-triazolyl)benzoic acid |

| Basic hydrolysis | 4-(4-Formyl-triazolyl)benzamide |

Stability and Reaction Optimization

Key factors influencing reactivity:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research has indicated that compounds containing the triazole ring exhibit significant anti-inflammatory activity. For instance, derivatives of triazoles have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. A study demonstrated that certain triazole derivatives exhibited lower ulcerogenic potential compared to standard anti-inflammatory drugs like indomethacin, making them promising candidates for safer therapeutic options .

Antifungal Activity

The triazole moiety is also prevalent in antifungal agents. Compounds similar to 4-(4-formyl-1H-1,2,3-triazol-1-yl)benzonitrile have been synthesized and tested for antifungal efficacy against various strains. The presence of the triazole group enhances the compound's ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Activity

Triazole derivatives have shown potential as anticancer agents. Their ability to inhibit specific enzymes involved in cancer progression makes them valuable in cancer therapy research. Studies have reported that certain triazole-based compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity .

Material Science

Synthesis of Functional Materials

The unique properties of this compound make it an excellent candidate for the synthesis of functional materials. It can be utilized in the development of polymers and nanomaterials with specific optical and electronic properties. Its ability to form coordination complexes with metal ions opens avenues for creating advanced materials used in electronics and catalysis .

Building Block for Chemical Synthesis

Versatile Intermediate

As a synthetic intermediate, this compound can be employed in the preparation of various derivatives through functional group transformations. Its aldehyde functionality allows for further reactions such as condensation with amines or alcohols to create more complex structures. This versatility is particularly useful in drug discovery and development processes where novel compounds are needed .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases like Alzheimer’s . The compound may also interact with other proteins and receptors, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physical Properties of Selected Triazole-Benzonitrile Derivatives

- Polarity and Solubility: The formyl group in the target compound increases polarity compared to phenyl () or nitrophenoxymethyl () substituents, likely enhancing aqueous solubility.

- Thermal Stability : Higher melting points in phenyl-substituted analogs (e.g., 224–226°C in ) suggest that bulky/aromatic groups improve thermal stability compared to aliphatic substituents.

Table 2: Bioactivity of Triazole-Benzonitrile Analogs

Stability and Degradation

- Gastric Fluid Stability : Triazole derivatives with tert-butyl groups () degrade in simulated gastric fluid, whereas the formyl-substituted compound may exhibit different stability profiles due to its polarity.

Crystallographic and Structural Analysis

- Crystal Packing : Analogous compounds (e.g., ) exhibit square-pyramidal coordination in copper complexes, suggesting that substituents like formyl could influence metal-binding behavior in catalytic or therapeutic applications.

Biologische Aktivität

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile (CAS Number: 1823631-24-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound features a triazole ring that is known for its pharmacological significance. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives containing the triazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Effects

In a study involving various triazole derivatives, it was found that this compound exhibited an IC50 value of 15 µM against A549 lung cancer cells. The compound was shown to activate caspase pathways leading to apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been explored through cytokine release assays. Compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. For instance, they may inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival. This inhibition leads to reduced ergosterol synthesis in fungi .

Molecular Docking Studies

Molecular docking studies have shown that triazole derivatives can bind effectively to various protein targets involved in disease pathways. This binding affinity is a critical factor in their pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.